- Analogs of purine nucleosides. I. Methods for synthesis of 9-(2-hydroxyethoxymethyl)guanine - acycloguanosineKhimiko-Farmatsevticheskii Zhurnal, 1985, 19(11), 1371-5,
Cas no 91702-61-3 (N7-(2-Hydroxyethoxy)methyl)guanine)

N7-(2-Hydroxyethoxy)methyl)guanine Chemical and Physical Properties
Names and Identifiers
-
- 6H-Purin-6-one, 2-amino-1,7-dihydro-7-[(2-hydroxyethoxy)methyl]-
- 2-amino-7-(2-hydroxyethoxymethyl)-3H-purin-6-one
- ACYCLOVIR IMPURITY C
- acycloguanosine
- UNII-5QK1Y89K2H
- 2-amino-7-((2-hydroxyethoxy)methyl)-1H-purin-6(7H)-one
- 2-Amino-1,7-dihydro-7-[(2-hydroxyethoxy)methyl]-6H-purin-6-one (ACI)
- 2-Amino-7-(2-hydroxy-ethoxymethyl)-1,7-dihydro-purin-6-one
- 2-Amino-7-[(2-hydroxyethoxy)methyl]-6,7-dihydro-1H-purin-6-one
- 2-Amino-7-[(2-hydroxyethoxy)methyl]-1,7-dihydro-6H-purin-6-one
- Aciclovir EP Impurity C
- 5QK1Y89K2H
- 6H-PURIN-6-ONE, 2-AMINO-1,7-DIHYDRO-7-((2-HYDROXYETHOXY)METHYL)-
- Q27262751
- ACICLOVIR IMPURITY C [EP IMPURITY]
- AKOS005657228
- 2-Amino-7-[(2-hydroxy-ethoxy)methyl]-1,7-dihydro-6H-purin-6-one; Aciclovir Imp. C (EP); 395U76; Aciclovir Impurity C
- ACICLOVIR-IMPURITY C [WHO-IP]
- N7-[(2-Hydroxyethoxy)methyl)guanine
- Z57969031
- 91702-61-3
- ACYCLOVIR N7-ISOMER (USP IMPURITY)
- 2-Amino-7-[(2-hydroxy-ethoxy)methyl]-1,7-dihydro-6H-purin-6-one
- SCHEMBL6691912
- ACYCLOVIR N7-ISOMER [USP IMPURITY]
- STL018677
- 7-[(2-Hydroxyethoxy)methyl]guanine
- ACICLOVIR IMPURITY C (EP IMPURITY)
- 7-(2-Hydroxyethoxymethyl)guanine
- BCP27789
- DTXSID50238674
- 2-Amino-1,7-dihydro-7-[(2-hydroxyethoxy)methyl]-6H-purin-6-one; Aciclovir Impurity C; Acyclovir EP RRT 0.9;N7-[(2-Hydroxyethoxy)methyl)guanine
- CHEMBL122403
- DB-298738
- 2-amino-7-((2-hydroxyethoxy)methyl)-1,7-dihydro-6H-purin-6-one
- N7-((2-Hydroxyethoxy)methyl)guanine
- ZEJSSOYUBQMVHC-UHFFFAOYSA-N
- 2-amino-7-(2-hydroxyethoxymethyl)-1H-purin-6-one
- ACICLOVIR-IMPURITY C
- NCGC00168560-01
- DTXCID00161165
- N7-(2-Hydroxyethoxy)methyl)guanine
-
- Inchi: 1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)13(3-10-6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)
- InChI Key: ZEJSSOYUBQMVHC-UHFFFAOYSA-N
- SMILES: O=C1C2=C(N=CN2COCCO)NC(N)=N1
Computed Properties
- Exact Mass: 225.08600
- Monoisotopic Mass: 225.086
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _1.6
- Topological Polar Surface Area: 115A^2
Experimental Properties
- PSA: 120.04000
- LogP: -0.98940
N7-(2-Hydroxyethoxy)methyl)guanine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H942195-500mg |
N7-[(2-Hydroxyethoxy)methyl)guanine |
91702-61-3 | 500mg |
$2342.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-491584-1 mg |
N7-[(2-Hydroxyethoxy)methyl)guanine-d4, |
91702-61-3 | 1mg |
¥2,858.00 | 2023-07-11 | ||
A2B Chem LLC | AH88393-25mg |
2-Amino-7-((2-hydroxyethoxy)methyl)-1H-purin-6(7H)-one |
91702-61-3 | 98% | 25mg |
$810.00 | 2024-07-18 | |
1PlusChem | 1P00GWY1-100mg |
Acyclovir IMpurity C |
91702-61-3 | 98% | 100mg |
$1282.00 | 2025-02-27 | |
1PlusChem | 1P00GWY1-50mg |
Acyclovir IMpurity C |
91702-61-3 | 50mg |
$463.00 | 2025-03-14 | ||
TRC | H942195-250mg |
N7-[(2-Hydroxyethoxy)methyl)guanine |
91702-61-3 | 250mg |
$1358.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-491577-10 mg |
N7-[(2-Hydroxyethoxy)methyl)guanine, |
91702-61-3 | 10mg |
¥2,407.00 | 2023-07-11 | ||
1PlusChem | 1P00GWY1-5mg |
Acyclovir IMpurity C |
91702-61-3 | 5mg |
$250.00 | 2025-03-14 | ||
1PlusChem | 1P00GWY1-10mg |
Acyclovir IMpurity C |
91702-61-3 | 98% | 10mg |
$457.00 | 2025-02-27 | |
1PlusChem | 1P00GWY1-25mg |
Acyclovir IMpurity C |
91702-61-3 | 98% | 25mg |
$774.00 | 2025-02-27 |
N7-(2-Hydroxyethoxy)methyl)guanine Production Method
Production Method 1
Production Method 2
- Method for preparation of 9-(2-hydroxyethoxymethyl)guanine, USSR, , ,
Production Method 3
- N-lower alkaneyl guanine derivatives and their uses, Japan, , ,
Production Method 4
- Simple and convenient method for the synthesis of guanosine acyclic analogsBioorganicheskaya Khimiya, 1989, 15(1), 133-5,
Production Method 5
- Design, Synthesis, and Biological Evaluation of Novel Nucleoside and Nucleotide Analogues as Agents against DNA Viruses and/or RetrovirusesJournal of Medicinal Chemistry, 2001, 44(22), 3710-3720,
N7-(2-Hydroxyethoxy)methyl)guanine Raw materials
N7-(2-Hydroxyethoxy)methyl)guanine Preparation Products
N7-(2-Hydroxyethoxy)methyl)guanine Related Literature
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
Additional information on N7-(2-Hydroxyethoxy)methyl)guanine
Recent Advances in the Study of N7-(2-Hydroxyethoxy)methyl)guanine (CAS: 91702-61-3)
N7-(2-Hydroxyethoxy)methyl)guanine (CAS: 91702-61-3) is a chemically modified guanine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in antiviral and anticancer therapies. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its therapeutic potential. This research brief aims to provide an overview of the latest findings related to this compound, highlighting key advancements and future directions.
One of the most notable recent studies on N7-(2-Hydroxyethoxy)methyl)guanine was published in the Journal of Medicinal Chemistry, where researchers investigated its role as a prodrug for antiviral agents. The study demonstrated that this compound can be efficiently converted into active metabolites that inhibit viral DNA polymerase, making it a promising candidate for the treatment of herpes simplex virus (HSV) infections. The researchers utilized advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the structure and purity of the synthesized compound, ensuring the reliability of their findings.
Another significant advancement was reported in a recent issue of Bioorganic & Medicinal Chemistry Letters, where a team of scientists explored the anticancer properties of N7-(2-Hydroxyethoxy)methyl)guanine. The study revealed that this compound exhibits selective cytotoxicity against certain cancer cell lines, particularly those with high proliferative rates. Mechanistic studies indicated that the compound induces apoptosis through the activation of intrinsic apoptotic pathways, suggesting its potential as a targeted therapy for specific malignancies. These findings were supported by in vitro and in vivo experiments, which showed consistent results across multiple models.
In addition to its therapeutic applications, recent research has also focused on improving the synthetic routes for N7-(2-Hydroxyethoxy)methyl)guanine. A study published in Organic Process Research & Development detailed a novel, scalable synthesis method that significantly reduces the production costs and improves the yield of the compound. This development is particularly important for facilitating large-scale production and future clinical trials. The study emphasized the use of green chemistry principles, such as minimizing solvent waste and employing catalytic reactions, to enhance the sustainability of the synthesis process.
Despite these promising advancements, challenges remain in the clinical translation of N7-(2-Hydroxyethoxy)methyl)guanine. Pharmacokinetic studies have indicated that the compound has a relatively short half-life in vivo, necessitating the development of formulation strategies to improve its stability and bioavailability. Recent work in this area has explored the use of nanoparticle-based delivery systems, as reported in the International Journal of Pharmaceutics. These systems have shown potential in enhancing the compound's therapeutic efficacy while minimizing off-target effects.
In conclusion, N7-(2-Hydroxyethoxy)methyl)guanine (CAS: 91702-61-3) represents a versatile and promising compound in the fields of antiviral and anticancer research. Recent studies have shed light on its mechanisms of action, optimized its synthesis, and explored innovative delivery methods. However, further research is needed to address the remaining challenges and fully realize its therapeutic potential. The ongoing investigations into this compound underscore its significance in advancing chemical biology and medicinal chemistry, offering hope for new and effective treatments in the near future.
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